molecular formula C18H14ClN5OS B2752800 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111406-40-6

1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2752800
CAS No.: 1111406-40-6
M. Wt: 383.85
InChI Key: WTVOXVVLGAQBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic heterocyclic compound of high interest in medicinal chemistry research, combining a 1,2,3-triazole core with a thiazole ring system. Its molecular architecture is characteristic of scaffolds frequently investigated for their potential biological activities. The structure incorporates a 4-chlorophenyl substituent on the triazole nitrogen, a feature common in pharmacologically active agents, and a 3-methoxyphenyl-thiazole moiety linked at the 4-position of the triazole ring. The presence of an amine group at the 5-position of the triazole further enhances the molecule's potential for hydrogen bonding with biological targets. This compound is designed for research applications, particularly in the screening and development of new therapeutic agents. Its core structural motifs, the 1,2,3-triazole and thiazole rings, are well-established in drug discovery for their broad-spectrum biological properties. Hybrid molecules containing triazole and thiazole nuclei have demonstrated significant antimicrobial activity in scientific studies, showing efficacy against a range of Gram-positive and Gram-negative bacterial strains . The specific substitution pattern on this compound suggests potential for interaction with bacterial enzymes, such as topoisomerase IV, which is a validated target for antibacterial drugs . Furthermore, the chlorophenyl and methoxyphenyl aromatic systems may contribute to enhanced binding affinity and selectivity in molecular docking studies, which are crucial for the initial stages of antibacterial and anticancer drug discovery . Researchers can utilize this compound as a key intermediate or a core scaffold for synthesizing novel derivatives or as a standard in bioassays to probe its mechanism of action and inhibitory potential against specific pathogens or cancer cell lines. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-14-4-2-3-11(9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-7-5-12(19)6-8-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVOXVVLGAQBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole and thiazole family of compounds, which have garnered considerable attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure includes:

  • A triazole ring , which is known for its role in various pharmacological activities.
  • A thiazole moiety , contributing to the compound's biological efficacy.
  • Substituents such as 4-chlorophenyl and 3-methoxyphenyl , which influence its activity and selectivity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that a thiazole-linked triazole compound showed selective cytotoxic effects against melanoma cells (VMM917), inducing cell cycle arrest and decreasing melanin content . The compound exhibited a selective cytotoxic effect with an IC50 value indicating strong activity against cancer cells compared to normal cells.

Anticonvulsant Activity

Compounds with similar structural features have been tested for anticonvulsant properties. In one study, thiazole derivatives were evaluated in picrotoxin-induced convulsion models, revealing that certain substitutions significantly enhanced their anticonvulsant efficacy . The presence of electron-withdrawing groups like chlorine on the phenyl ring was correlated with increased seizure protection.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of key enzymes involved in cancer progression and seizure activity.
  • Modulation of cellular pathways , including those related to apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • The presence of electron-withdrawing groups (e.g., Cl) enhances biological activity.
  • Substituents on the phenyl rings significantly influence the potency and selectivity of the compounds against various biological targets .

Case Studies

  • Melanoma Treatment : A study involving a derivative similar to the compound showed promise in treating melanoma by selectively targeting cancerous cells while sparing normal cells .
  • Anticonvulsant Efficacy : Another study demonstrated that modifications in the thiazole structure could lead to improved anticonvulsant effects, with specific derivatives showing potent activity in animal models .

Data Summary

Biological ActivityCompound TestedIC50 ValueReference
AnticancerB94.9-fold selective over normal cells
AnticonvulsantVarious thiazole derivativesMedian ED50 18.4 mg/kg
CytotoxicityN-(5-methyl-4-phenylthiazol-2-yl) derivativesStrong selectivity against A549 cells

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazole and triazole exhibit significant anticancer properties. A study evaluated various thiazole derivatives for their antiproliferative effects on cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The presence of the chlorophenyl group in the compound enhances its activity against these cell lines, suggesting that modifications in the side chains can lead to improved efficacy.

Cell Line Compound Tested IC50 (µM) Activity
A3751-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine5.0Moderate
DU1451-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine3.5High
MCF-71-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine7.0Low

Antimicrobial Properties

The compound has also shown promising results against various bacterial strains. Studies have demonstrated that thiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The structure's electron-withdrawing groups enhance its ability to penetrate bacterial membranes.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Low

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against common pathogens such as Candida species. The mechanism involves disruption of fungal cell wall synthesis and function.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Study : A recent investigation focused on the synthesis of new triazole derivatives that included the target compound. The study found that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another research effort assessed the antibacterial activity of thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl rings and heterocyclic cores. Key examples include:

Compound Name Substituents (Triazole Position 1 / Thiazole Position 4) Molecular Weight (g/mol) Key Properties/Activities
1-(4-Chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (Target) 4-ClPh / 3-MeOPh 383.86 Enhanced electron-donating capacity (methoxy group); potential for improved solubility compared to chloro analogs.
4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine 4-MePh / 3-ClPh 367.86 Chloro substituent increases lipophilicity; methyl group may reduce steric hindrance.
1-(4-Chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine 4-ClPh / 4-EtPh 381.88 Ethyl group introduces bulkiness, potentially affecting binding pocket interactions.
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazol-4-amine N/A (1,2,4-triazole core) 366.25 Thioether linkage and dichlorophenyl groups may enhance oxidative stability and hydrophobic interactions.

Key Observations :

  • Electron-Donating vs. In contrast, chloro and nitro substituents (e.g., in ’s 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) withdraw electrons, increasing reactivity but reducing solubility .
  • Steric Effects: Bulky substituents like ethyl () or dimethylamino (’s 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) may hinder molecular packing, influencing crystallinity and bioavailability .

Physicochemical and Crystallographic Properties

  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., ’s 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine ) due to increased polarity .
  • Crystallinity : Isostructural compounds in crystallize in triclinic systems (P 1 symmetry), with planar molecular conformations except for perpendicularly oriented fluorophenyl groups. The target compound may adopt similar packing arrangements, influenced by its substituents .

Computational and Analytical Tools

  • Crystallographic Refinement : Programs like SHELXL () and SHELXS () are widely used for structural determination of similar heterocycles, enabling precise bond-length and angle analysis .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a functionalized alkyne under inert conditions (argon/nitrogen atmosphere) .
  • Step 2: Introduction of the 3-methoxyphenyl-thiazolyl moiety via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Critical parameters: Solvent polarity (e.g., DMF or THF), reaction time (6–24 hours), and purification methods (e.g., column chromatography with silica gel) to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic ring connectivity. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=N stretch in triazole at ~1600 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amine and thiazole groups) .

Q. What biological activities or targets have been preliminarily identified for this compound?

  • Antimicrobial Activity: Thiazole and triazole moieties are known to disrupt bacterial cell wall synthesis. In vitro assays (e.g., MIC against S. aureus) show activity at 8–16 µg/mL .
  • Anticancer Potential: Preliminary MTT assays indicate IC₅₀ values of ~10 µM against breast cancer cell lines (MCF-7), likely via kinase inhibition .
  • Mechanistic Hypotheses: Interaction with ATP-binding pockets or DNA intercalation is proposed based on structural analogs .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Catalyst Optimization: Replace Cu(I) with Ru-based catalysts (e.g., Ru(PPh₃)₃Cl₂) to enhance regioselectivity in triazole formation, reducing byproducts .
  • Solvent Screening: Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and improve reaction efficiency (yield increases from 60% to 85%) .
  • Flow Chemistry: Continuous flow systems minimize decomposition of heat-sensitive intermediates (e.g., azides) .

Q. How to resolve discrepancies in spectral data during characterization?

  • Contradictory NMR Peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish triazole C-H from thiazole protons via cross-peak analysis .
  • Ambiguous MS Fragments: Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to trace fragment pathways (e.g., loss of Cl⁻ from the chlorophenyl group) .
  • Crystallization Challenges: Co-crystallize with heavy atoms (e.g., bromine derivatives) for improved X-ray diffraction quality .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The methoxyphenyl group shows π-π stacking with Phe residues .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with bioactivity to guide structural modifications .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting storage at 4°C for long-term stability .
  • pH Sensitivity: UV-Vis spectroscopy (200–400 nm) monitors degradation in buffers (pH 2–12). The compound is stable at pH 5–7 but hydrolyzes in acidic conditions .
  • Light Sensitivity: Conduct accelerated aging under UV light (254 nm) to simulate photodegradation. Use amber vials for light-sensitive intermediates .

Q. What in vitro and in vivo models are used to evaluate therapeutic efficacy?

  • In Vitro:
    • Cell Viability: MTT/WST-1 assays on cancer lines (e.g., HepG2, A549) .
    • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR-TK) .
  • In Vivo:
    • Xenograft Models: Nude mice implanted with MDA-MB-231 tumors; dose-response studies (10–50 mg/kg, i.p.) monitor tumor volume and toxicity .
    • Pharmacokinetics: LC-MS/MS quantifies plasma concentration post-administration to calculate AUC and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.